molecular formula C18H34N4O4 B577449 oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine CAS No. 1217449-15-4

oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine

Cat. No.: B577449
CAS No.: 1217449-15-4
M. Wt: 370.494
InChI Key: VSBQBHKEKBYWIP-BMROQPAASA-N
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Mechanism of Action

Target of Action

Oxalic Acid: Oxalic acid, also known as ethanedioic acid, is an organic compound that interacts with various biological targets. It has a high affinity for metal cations, forming complexes with them . This chelating ability allows oxalic acid to interact with metal ions in biological systems, affecting their availability and function .

(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine: Pyrrolidine derivatives have been shown to interact with the proto-oncogene tyrosine-protein kinase src .

Mode of Action

Oxalic Acid: Oxalic acid acts as a strong reducing agent and its conjugate bases, hydrogen oxalate and oxalate, serve as chelating agents for metal cations . This interaction with metal ions can lead to the formation of water-soluble complexes, such as the ferrioxalate ion, which is used in rust removal .

Biochemical Pathways

Oxalic Acid: Oxalic acid is involved in several biochemical pathways. It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . In the environment, oxalic acid participates in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . It is also involved in the degradation of the lignocellulose complex by fungi .

Result of Action

Oxalic Acid: Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . It can inhibit the absorption of other important nutrients, leading to what some people refer to as an anti-nutrient effect . In some people, it can also increase the risk of kidney stones .

Action Environment

Oxalic Acid: Environmental factors can influence the action of oxalic acid. For instance, oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates .

Biochemical Analysis

Biochemical Properties

Biochemical reactions involving oxalic acid have been described in various studies . Oxalic acid is required for the formation of uracil and orotic acid, both of which are crucial components of RNA present in all cells . The biosorption equilibrium and kinetics of oxalic acid on wheat straw, Triticum aestivum, in an aqueous solution was investigated . The biosorption of oxalic acid by wheat straw followed second-order kinetics .

Cellular Effects

The cellular effects of oxalic acid are primarily related to its role in the formation of uracil and orotic acid . These compounds are integral to RNA, which is ubiquitous in all cells and plays a vital role in protein synthesis and other cellular functions .

Molecular Mechanism

The molecular mechanism of oxalic acid involves its interaction with various biomolecules within the cell . It is required for the formation of uracil and orotic acid, suggesting that it may interact with the enzymes and cofactors involved in these biochemical pathways .

Temporal Effects in Laboratory Settings

The temporal effects of oxalic acid in laboratory settings have been studied in the context of its biosorption by wheat straw . The equilibrium amount of oxalic acid adsorbed onto the wheat straw increased with increasing the initial oxalic acid concentration and decreasing adsorbent weight .

Metabolic Pathways

Oxalic acid: is involved in several metabolic pathways, including those leading to the formation of uracil and orotic acid .

Transport and Distribution

The transport and distribution of oxalic acid Given its role in the formation of uracil and orotic acid, it is likely that it is transported to the sites where these biochemical reactions occur .

Subcellular Localization

The subcellular localization of oxalic acid is likely to be related to its role in the formation of uracil and orotic acid . These compounds are components of RNA, suggesting that oxalic acid may be localized to the nucleus and the cytoplasm, where RNA synthesis and processing occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine involves the combination of oxalic acid with the chiral pyrrolidine derivative. One common method is to react oxalic acid with the pyrrolidine derivative under acidic conditions to form the desired compound. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of oxalic acid often involves the oxidation of carbohydrates such as glucose or sucrose using nitric acid or air in the presence of a catalyst. The resulting oxalic acid can then be purified and combined with the pyrrolidine derivative to produce this compound on a larger scale .

Biological Activity

The compound oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is a derivative of oxalic acid combined with a pyrrolidine structure. Pyrrolidine and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by its molecular formula C7H12N2O4C_7H_{12}N_2O_4 and has a complex structure that includes both oxalic acid and pyrrolidine moieties. The presence of the pyrrolidine ring is significant as it contributes to the compound's biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine rings exhibit various biological activities:

  • Antimicrobial Activity : Pyrrolidine derivatives have been shown to possess significant antimicrobial properties against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some pyrrolidine compounds demonstrate neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : These compounds often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

The biological activity of oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : Compounds may interact with various receptors in the body, influencing neurotransmission and other physiological processes.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds may reduce oxidative stress in cells, contributing to their protective effects.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those similar to oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    CompoundMIC (µg/mL)
    Oxalic acid derivative A64
    Oxalic acid; (2S)-2-pyrrolidin32
    Control (standard antibiotic)16
  • Neuroprotective Effects :
    • In vitro studies demonstrated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, with a protective effect observed at concentrations as low as 10 µM.
  • Anti-inflammatory Activity :
    • A recent investigation into the anti-inflammatory properties showed that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages.

Properties

IUPAC Name

oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)/t2*7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBQBHKEKBYWIP-BMROQPAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746346
Record name oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217449-15-4
Record name oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217449-15-4
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